molecular formula C18H18BrN3O3 B12027681 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 765310-66-5

2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12027681
CAS No.: 765310-66-5
M. Wt: 404.3 g/mol
InChI Key: NVOPTTVIYQHEOF-RGVLZGJSSA-N
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Description

2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone is then reacted with 4-methylphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the hydrazone moiety.

    Reduction: Reduction reactions could target the carbonyl group or the hydrazone linkage.

    Substitution: The bromine atom in the benzylidene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use as a therapeutic agent due to its hydrazone structure.

    Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, hydrazones can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the 4-methylphenyl moiety may impart distinct properties compared to similar compounds.

Properties

CAS No.

765310-66-5

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C18H18BrN3O3/c1-3-25-16-9-6-14(19)10-13(16)11-20-22-18(24)17(23)21-15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

NVOPTTVIYQHEOF-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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